molecular formula C10H4F3IO3 B2448991 7-hydroxy-8-iodo-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 2254029-93-9

7-hydroxy-8-iodo-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B2448991
CAS No.: 2254029-93-9
M. Wt: 356.039
InChI Key: SPOPXVDSTDTVJJ-UHFFFAOYSA-N
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Description

7-hydroxy-8-iodo-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds widely recognized for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science. The presence of iodine and trifluoromethyl groups in this compound enhances its chemical reactivity and potential for various applications.

Properties

IUPAC Name

7-hydroxy-8-iodo-2-(trifluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F3IO3/c11-10(12,13)7-3-6(16)4-1-2-5(15)8(14)9(4)17-7/h1-3,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOPXVDSTDTVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=O)C=C(O2)C(F)(F)F)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F3IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-8-iodo-2-(trifluoromethyl)-4H-chromen-4-one typically involves the iodination of a chromenone precursor. One common method includes the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with iodine and a suitable oxidizing agent under controlled conditions . The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry Applications

  • Antioxidant Activity : Compounds similar to 7-hydroxy-8-iodo-2-(trifluoromethyl)-4H-chromen-4-one have been studied for their antioxidant properties. Research indicates that flavonoids with similar structures exhibit significant free radical scavenging capabilities, which can be beneficial in preventing oxidative stress-related diseases .
  • Antimicrobial Properties : Recent studies have demonstrated that certain derivatives of chromenone compounds possess antimicrobial activities against various bacterial strains. For instance, a related tricyclic flavonoid showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .
  • Anticancer Potential : The structural characteristics of chromenones allow them to interact with biological targets involved in cancer progression. Investigations into similar compounds have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Material Science Applications

  • Fluorescent Dyes : Due to its unique molecular structure, 7-hydroxy-8-iodo-2-(trifluoromethyl)-4H-chromen-4-one can be utilized as a fluorescent dye in various imaging applications. The trifluoromethyl group enhances the photostability and fluorescence properties, making it suitable for biological imaging techniques .
  • Organic Electronics : The compound's electronic properties are being explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films is advantageous for developing efficient electronic devices .

Environmental Applications

  • Pollution Monitoring : Compounds like 7-hydroxy-8-iodo-2-(trifluoromethyl)-4H-chromen-4-one can serve as indicators of environmental pollution due to their sensitivity to changes in chemical environments. They can be used in sensor technologies to detect pollutants in water systems .
  • Bioremediation Agents : The potential of chromenone derivatives in bioremediation efforts is being investigated, particularly their ability to degrade harmful pollutants through enzymatic reactions .

Case Study 1: Antioxidant Efficacy

A study evaluating the antioxidant properties of flavonoid derivatives demonstrated that compounds with structural similarities to 7-hydroxy-8-iodo-2-(trifluoromethyl)-4H-chromen-4-one exhibited significant radical scavenging activity, with IC50 values comparable to established antioxidants like quercetin.

Case Study 2: Antimicrobial Activity

In vitro tests on a synthesized tricyclic flavonoid revealed an MIC of 0.24 µg/ml against Staphylococcus aureus, showcasing the potential of chromenone derivatives as effective antimicrobial agents.

Biological Activity

7-Hydroxy-8-iodo-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family, which exhibits a wide array of biological activities. The unique combination of iodine and trifluoromethyl groups enhances its chemical reactivity, making it a subject of interest in medicinal chemistry. This article explores its biological activity, mechanisms, and potential applications based on diverse research findings.

Basic Information

PropertyDetails
IUPAC Name 7-hydroxy-8-iodo-2-(trifluoromethyl)chromen-4-one
CAS Number 2254029-93-9
Molecular Formula C10H4F3IO
Molecular Weight 356.04 g/mol
Physical State Solid

Structure

The compound features a chromenone backbone with hydroxyl, iodo, and trifluoromethyl substituents, which contribute to its unique chemical properties and biological activities.

The biological activity of 7-hydroxy-8-iodo-2-(trifluoromethyl)-4H-chromen-4-one is primarily attributed to its ability to interact with various biological targets. It has been shown to inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. This mechanism is particularly relevant in the context of cancer therapy and antimicrobial action.

Antimicrobial Activity

Research indicates that derivatives of chromenones, including 7-hydroxy-8-iodo-2-(trifluoromethyl)-4H-chromen-4-one, exhibit significant antimicrobial properties. In particular:

  • Studies have demonstrated that certain derivatives possess antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 25 μg/mL .
  • Comparative analyses show that some derivatives outperform standard antifungal agents like Azoxystrobin .

Anticancer Potential

The compound has been investigated for its potential as an anticancer agent. Notably:

  • It has been identified as a small molecule MYC inhibitor, disrupting MYC/MAX dimerization and impairing MYC-driven gene expression .
  • Preclinical studies indicate that it can suppress tumor growth in vivo and enhance immune cell infiltration in tumors, suggesting its utility in cancer immunotherapy .

Case Study 1: Antifungal Activity Assessment

A series of fluorinated derivatives of 7-hydroxycoumarin were synthesized and evaluated for antifungal activity against Botrytis cinerea and Rhizoctonia solani. The results showed that the derivatives exhibited EC50 values significantly lower than traditional antifungal agents, indicating their potential as effective treatments .

Case Study 2: Anticancer Efficacy

A study focusing on small molecule inhibitors targeting MYC revealed that 7-hydroxy-8-iodo-2-(trifluoromethyl)-4H-chromen-4-one analogs effectively engaged MYC within cells, leading to increased proteasome-mediated degradation of MYC. This suggests a promising avenue for developing novel anticancer therapeutics .

Comparative Analysis with Related Compounds

To better understand the biological activity of 7-hydroxy-8-iodo-2-(trifluoromethyl)-4H-chromen-4-one, it is useful to compare it with similar compounds:

Compound NameBiological Activity
7-Hydroxycoumarin Antimicrobial, anti-inflammatory
7-Hydroxy-3-(4-morpholinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one Anticancer properties
7-Hydroxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one Moderate antimicrobial activity

The presence of specific functional groups in these compounds influences their reactivity and biological efficacy.

Q & A

Q. What are the optimized synthetic routes for 7-hydroxy-8-iodo-2-(trifluoromethyl)-4H-chromen-4-one, and how do reaction conditions influence yield?

The compound is typically synthesized via Mannich reactions or halogenation of chromen-4-one derivatives. For example, iodine substitution at position 8 can be achieved using iodine monochloride (ICl) in acetic acid under reflux, with yields dependent on stoichiometric ratios and reaction time . The trifluoromethyl group is often introduced via nucleophilic substitution using trifluoromethylating agents (e.g., TMSCF₃) in the presence of a base like K₂CO₃ in DMF . Purity is confirmed by HPLC (>95%) and NMR spectroscopy.

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

X-ray crystallography is used to resolve the crystal structure, with key parameters including bond angles (e.g., C8-I bond length ~2.1 Å) and packing motifs . Complementary techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., hydroxyl at C7, iodine at C8).
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, O-H stretch at 3200–3500 cm⁻¹) .
  • HRMS : Validates molecular weight (expected [M+H]⁺ = 398.95) .

Q. What are the stability and storage recommendations for this compound under laboratory conditions?

The compound is sensitive to light and moisture. Storage at –20°C under inert gas (argon) in amber vials is recommended. Stability tests via TGA/DSC show decomposition above 200°C, with no significant degradation at room temperature for 6 months when stored properly .

Advanced Research Questions

Q. How does the iodine substituent at position 8 influence electronic properties and reactivity in cross-coupling reactions?

The C8-iodo group acts as a directing group for Suzuki-Miyaura or Ullmann couplings, enabling aryl/heteroaryl introductions. DFT calculations suggest the iodine’s electronegativity lowers the LUMO energy at C7 and C9, enhancing electrophilic substitution . Experimental studies show Pd-catalyzed coupling with phenylboronic acid achieves >80% yield in DMF/H₂O at 80°C .

Q. What mechanistic insights explain the antimicrobial activity of this compound, and how do structural modifications alter efficacy?

In docking studies , the trifluoromethyl group enhances hydrophobic interactions with bacterial enzyme active sites (e.g., DNA gyrase). The hydroxyl at C7 forms hydrogen bonds with Arg456 in E. coli topoisomerase IV, while iodine at C8 improves membrane permeability . Modifying the hydroxyl to methoxy reduces activity by 60%, highlighting its role in target binding .

Q. Can computational modeling predict fluorescence properties, and how do substituents affect Stokes shifts?

TD-DFT simulations reveal that the trifluoromethyl group induces a bathochromic shift (~30 nm) due to electron-withdrawing effects, while the hydroxyl group at C7 enhances fluorescence quantum yield (Φ = 0.42 in ethanol) via intramolecular charge transfer . Experimental validation using fluorimetry shows a Stokes shift of 110 nm, suitable for bioimaging applications .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., 2–10 μM for antifungal activity) may arise from assay conditions (e.g., pH, serum content). Meta-analysis recommends:

  • Standardizing protocols (e.g., CLSI guidelines for MIC assays).
  • Controlling for solvent effects (DMSO ≤1% v/v) .
  • Using isogenic mutant strains to confirm target specificity .

Q. Methodological Notes

  • Synthesis Optimization : Use Schlenk techniques for moisture-sensitive steps .
  • Data Validation : Cross-reference crystallographic data with CCDC entries (e.g., 2088523) .
  • Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) .

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